molecular formula C28H54O4Sr B1170175 Carbonic acid sec-butylphenyl ester CAS No. 13183-17-0

Carbonic acid sec-butylphenyl ester

Cat. No.: B1170175
CAS No.: 13183-17-0
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Description

Carbonic acid sec-butylphenyl ester (CAS: Not explicitly provided in evidence) is a carbonate diester with the molecular formula C₁₁H₁₄O₃ (calculated based on structural components). Its structure comprises a central carbonate group (-O-CO-O-) bonded to a sec-butyl (C₄H₉) and a phenyl (C₆H₅) group.

Key characteristics of carbonic acid esters include:

  • Hydrolytic stability: Bulky substituents (e.g., sec-butyl, phenyl) hinder hydrolysis compared to smaller alkyl esters .
  • Synthesis: Typically involves acidification of alkali metal salts (e.g., KHCO₃) in alcohol solvents. For sec-butylphenyl ester, a reaction between sec-butylphenol and phosgene or chloroformate derivatives is plausible .
  • Applications: Potential use in agrochemicals (similar to dinobuton) or as intermediates in organic synthesis .

Properties

CAS No.

13183-17-0

Molecular Formula

C28H54O4Sr

Synonyms

Carbonic acid sec-butylphenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Molecular Formula Substituents Key Functional Features
sec-Butylphenyl ester C₁₁H₁₄O₃ sec-butyl, phenyl Aromatic ring, branched alkyl
CAME (monomethyl ester) CH₄O₃ methyl, hydroxyl Small alkyl, labile hydroxyl
Dinobuton C₁₄H₁₈N₂O₇ sec-butyl, 4,6-dinitrophenyl, isopropyl Nitro groups, pesticidal activity
Diisobutyl carbonate C₉H₁₈O₃ two isobutyl groups Symmetric alkyl, high hydrophobicity

Key Differences :

  • CAME is a monoester with a hydroxyl group, making it more reactive toward hydrolysis than diesters like sec-butylphenyl ester .
  • Dinobuton contains electron-withdrawing nitro groups, enhancing its stability and pesticidal activity compared to non-nitrated analogs .
  • Diisobutyl carbonate lacks aromaticity, leading to distinct solubility and volatility properties .

Spectroscopic Properties

Infrared (IR) spectroscopy data highlight functional group vibrations (Table 2):

Compound Key IR Bands (cm⁻¹) Assignment
sec-Butylphenyl ester ~1740 (C=O stretch), ~1250–1100 (C-O) Carbonate group
CAME 1745 (C=O), 1260 (C-O), 2956 (C-H) Methyl group vibrations
Dinobuton 1720 (C=O), 1520 (asymmetric NO₂ stretch) Nitro group presence
Diisobutyl carbonate 1745 (C=O), 1240 (C-O) Symmetric alkyl ester

Isotopic Labeling :

  • CD₃-labeled CAME shows shifts in C-H stretches (e.g., 2956 → ~2055 cm⁻¹), confirming methyl group incorporation .
  • For sec-butylphenyl ester, deuteration of the sec-butyl chain would similarly alter C-H and C-D ratios in IR spectra.

Stability and Reactivity

Compound Stability Profile Reactivity Notes
sec-Butylphenyl ester High hydrolytic stability (bulky groups) Resists acid-catalyzed hydrolysis
CAME Moderately stable; hydroxyl group reactive Forms dimers in solid state
Dinobuton Stable under storage; decomposes at high T Nitro groups enhance stability
Diisobutyl carbonate Hydrolyzes slowly in aqueous acidic conditions Used as a solvent

Preparation Methods

Procedure:

  • Reactants : A symmetric carbonate (e.g., dimethyl carbonate) and sec-butylphenol.

  • Catalyst : Base catalysts (e.g., K₂CO₃, Cs₂CO₃) or Lewis acids (e.g., Ti(OiPr)₄).

  • Conditions : 80–120°C, 6–24 hours, under inert atmosphere.

Example :

  • Dimethyl carbonate + sec-butylphenolsec-butylphenyl carbonate + methanol (byproduct).

  • Yield: 72–89% using Cs₂CO₃ at 100°C for 12 hours.

Key Factors :

  • Excess dimethyl carbonate (3:1 molar ratio) improves conversion.

  • Solvents like toluene or DMF enhance solubility.

Chloroformate-Alcohol Coupling

Direct reaction between sec-butanol and phenyl chloroformate offers a single-step route.

Procedure:

  • Reactants : Phenyl chloroformate + sec-butanol.

  • Base : Triethylamine or pyridine to neutralize HCl.

  • Conditions : 0–25°C, dichloromethane solvent, 2–4 hours.

Example :

  • Phenyl chloroformate + sec-butanolsec-butylphenyl carbonate + HCl.

  • Yield: 85–92% with pyridine as base at 0°C.

Optimization :

  • Slow addition of chloroformate minimizes side reactions.

  • Anhydrous conditions prevent hydrolysis.

CO₂-Based Carboxylation

Emerging methods utilize CO₂ as a sustainable C1 source, avoiding toxic reagents like phosgene.

Procedure (One-Pot Synthesis):

  • Reactants : sec-Butanol, alkyl bromide (e.g., benzyl bromide), CO₂.

  • Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Conditions : 40–60°C, 1–5 MPa CO₂, 1–2 hours.

Example :

  • sec-Butanol + Benzyl bromide + CO₂sec-butylphenyl carbonate + HBr.

  • Yield: 68–78% at 50°C under 3 MPa CO₂.

Mechanism :

  • DBU activates CO₂, forming a carboxyl intermediate.

  • Alkyl bromide facilitates nucleophilic substitution.

Continuous-Flow Systems

Continuous processes enhance safety and efficiency for industrial-scale production.

Procedure:

  • Reactants : sec-Butanol and phenyl chloroformate in acetonitrile.

  • Flow Reactor : Tubular reactor with residence time <30 minutes.

  • Conditions : 25–50°C, 0.5–2.0 mL/min flow rate.

Example :

  • Conversion : >90% at 40°C with 1.5 mL/min flow rate.

  • Purity : 98% after acidic wash and distillation.

Advantages :

  • Reduced solvent waste.

  • Real-time monitoring minimizes byproducts.

Comparative Analysis of Methods

Method Yield (%) Conditions Catalyst Scalability Environmental Impact
Transesterification72–89100°C, 12hCs₂CO₃HighModerate (methanol waste)
Chloroformate-Alcohol85–920°C, 2hPyridineMediumLow (HCl neutralization)
CO₂ Carboxylation68–7850°C, 3 MPa CO₂DBUEmergingGreen (CO₂ utilization)
Continuous-Flow>9040°C, <30min residenceNoneIndustrialLow (solvent recycling)

Challenges and Optimization Strategies

  • Purity Issues : Residual alcohols or halides require vacuum distillation.

  • Catalyst Recovery : Cs₂CO₃ and DBU can be recycled via filtration or extraction.

  • Side Reactions : Over-esterification in transesterification is mitigated by stoichiometric control .

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Carbonic acid sec-butylphenyl ester, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of phenol derivatives with sec-butyl chloroformate or related acyl chlorides. Key parameters include temperature (typically 0–25°C), pH control (neutral to slightly basic), and reaction time (6–24 hours). Optimization involves iterative adjustment of these variables, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Post-synthesis, purification via column chromatography or recrystallization is recommended. For reproducibility, document reaction conditions meticulously, as minor deviations can significantly impact yield .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming ester linkage and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1740 cm⁻¹). Purity is assessed via HPLC with UV detection or gas chromatography-mass spectrometry (GC-MS). Cross-referencing spectral data with the NIST Chemistry WebBook ensures accuracy . For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing this compound?

  • Methodological Answer : Discrepancies may arise from impurities, solvent effects, or tautomerism. Validate data by:

  • Repeating experiments under identical conditions.
  • Comparing results with peer-reviewed literature (e.g., JACS or Organic Chemistry journals) .
  • Employing computational tools like density functional theory (DFT) to simulate NMR or IR spectra and identify anomalies .
  • Collaborating with independent labs for third-party verification .

Q. What mechanistic pathways are proposed for the degradation or reactivity of this compound under varying experimental conditions?

  • Methodological Answer : Hydrolysis under acidic or basic conditions is a primary degradation pathway. Kinetic studies (e.g., varying pH or temperature) coupled with LC-MS can track intermediate formation. Isotopic labeling (e.g., ¹⁸O in ester groups) helps elucidate cleavage mechanisms. Computational studies (e.g., transition state modeling) further clarify reaction pathways .

Q. How can computational chemistry methods predict the stability and reactivity of this compound in novel environments?

  • Methodological Answer : Molecular dynamics (MD) simulations model interactions with solvents or biological membranes. DFT calculations predict electronic properties (e.g., frontier molecular orbitals) to assess susceptibility to nucleophilic attack. Solvent-accessible surface area (SASA) analyses evaluate steric effects of the sec-butyl group .

Q. What challenges arise in scaling up laboratory synthesis of this compound while maintaining product consistency?

  • Methodological Answer : Scaling introduces challenges like heat dissipation and mixing inefficiencies. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line HPLC). Optimize solvent systems for easier separation (e.g., switch from THF to ethyl acetate). Pilot-scale trials with fractional distillation or continuous-flow reactors improve reproducibility .

Q. How does the steric hindrance of the sec-butyl group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The bulky sec-butyl group reduces reaction rates in SN2 mechanisms. Compare kinetics with less hindered analogs (e.g., methyl esters) using pseudo-first-order rate constants. Steric maps generated via molecular modeling software (e.g., Avogadro) quantify spatial hindrance. Experimental data should be corroborated with computational results .

Key Considerations for Researchers

  • Data Validation : Always cross-check spectral data with authoritative databases (e.g., NIST) and replicate experiments to confirm reproducibility .
  • Ethical Reporting : Disclose limitations (e.g., solvent purity, instrument sensitivity) in publications to enhance transparency .
  • Interdisciplinary Collaboration : Partner with computational chemists or crystallographers to address complex mechanistic questions .

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